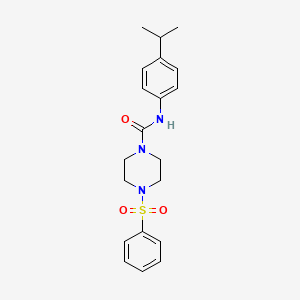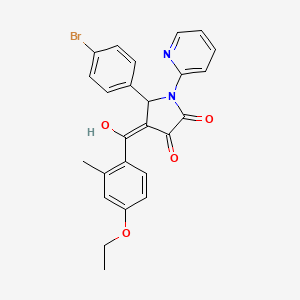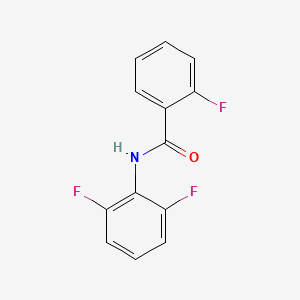
3-(1,3-benzodioxol-5-yl)-N-(1-methyl-3-phenylpropyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-benzodioxol-5-yl)-N-(1-methyl-3-phenylpropyl)acrylamide, also known as MDMA, is a synthetic compound that belongs to the class of amphetamines. MDMA is a popular recreational drug that is widely used for its psychoactive effects. However, in recent years, MDMA has gained significant attention in the scientific community due to its potential therapeutic applications.
作用机制
3-(1,3-benzodioxol-5-yl)-N-(1-methyl-3-phenylpropyl)acrylamide acts primarily by increasing the release of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that is involved in the regulation of mood, appetite, and sleep. Dopamine and norepinephrine are neurotransmitters that are involved in the regulation of reward and motivation. By increasing the levels of these neurotransmitters, this compound produces feelings of euphoria, empathy, and sociability.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. These effects can be dangerous, especially in individuals with pre-existing medical conditions. This compound also causes the release of stress hormones, such as cortisol and adrenaline, which can lead to anxiety and panic attacks.
实验室实验的优点和局限性
3-(1,3-benzodioxol-5-yl)-N-(1-methyl-3-phenylpropyl)acrylamide has several advantages for lab experiments, including its ability to induce a state of heightened empathy and social bonding. This can be useful in studies that investigate the neural basis of social behavior and emotion regulation. However, this compound also has several limitations, including its potential for neurotoxicity and the difficulty in controlling the dose and purity of the drug.
未来方向
There are several future directions for research on 3-(1,3-benzodioxol-5-yl)-N-(1-methyl-3-phenylpropyl)acrylamide, including the development of safer and more effective therapeutic protocols for the treatment of psychiatric disorders. There is also a need for further research on the long-term effects of this compound use and the mechanisms underlying its therapeutic effects. Additionally, there is a need for the development of new compounds that have similar therapeutic effects to this compound but with fewer adverse effects.
合成方法
3-(1,3-benzodioxol-5-yl)-N-(1-methyl-3-phenylpropyl)acrylamide is synthesized from safrole, which is a natural organic compound found in the oils of sassafras trees. The synthesis process involves several steps, including isomerization, reduction, and acylation. The final product is a white crystalline powder that is soluble in water and ethanol.
科学研究应用
3-(1,3-benzodioxol-5-yl)-N-(1-methyl-3-phenylpropyl)acrylamide has been investigated for its potential therapeutic applications in the treatment of several psychiatric disorders, including post-traumatic stress disorder (PTSD), anxiety, and depression. This compound has been shown to increase empathy, social bonding, and emotional openness, which could be beneficial in the treatment of these disorders. Several clinical trials have been conducted to evaluate the safety and efficacy of this compound-assisted psychotherapy in the treatment of PTSD, and the results have been promising.
属性
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(4-phenylbutan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-15(7-8-16-5-3-2-4-6-16)21-20(22)12-10-17-9-11-18-19(13-17)24-14-23-18/h2-6,9-13,15H,7-8,14H2,1H3,(H,21,22)/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHOZTACONAJEC-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCC1=CC=CC=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-chloro-6-methylphenyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5326466.png)
![2-cyano-3-[5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furyl]acrylic acid](/img/structure/B5326467.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2,2-dimethylpropanamide](/img/structure/B5326470.png)


![N-(4-methylphenyl)-N'-{[1-(pyridin-4-ylmethyl)piperidin-3-yl]methyl}urea](/img/structure/B5326492.png)

![3-(1,1-dioxidotetrahydro-3-thienyl)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5326508.png)
![(3S*,4R*)-1-[(2-amino-4-methyl-1,3-benzothiazol-6-yl)carbonyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5326511.png)
![N-[(1S*,2R*)-2-(cyclopentylamino)cyclobutyl]-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5326513.png)
![(2-{[3-(1H-pyrazol-5-yl)piperidin-1-yl]methyl}phenoxy)acetic acid](/img/structure/B5326517.png)

![3-{[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]carbonyl}benzonitrile](/img/structure/B5326537.png)
![5-(4-fluorophenyl)-N-{[5-(2-methoxyethyl)-1,2,4-oxadiazol-3-yl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5326539.png)